molecular formula C14H11ClN2O3S B2543577 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 477851-87-9

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No. B2543577
CAS RN: 477851-87-9
M. Wt: 322.76
InChI Key: HGTMWSBDDIGEMB-CXUHLZMHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-chlorophenacyl bromide with nitro-substituted benzoic acids in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been confirmed by IR and single-crystal X-ray diffraction studies . These techniques could be employed to determine the structure of "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" as well. The vibrational wavenumbers computed using HF and DFT methods, along with potential energy distribution, could provide detailed information about the molecular vibrations and structure .

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, 4-chloronitrobenzene reacts with elemental sulfur in liquid ammonia to yield a series of compounds, including 4-nitrobenzenethiol and 4-nitroaniline . These reactions involve nucleophilic species that could also be relevant in the chemical reactions of "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various computational methods. The first hyperpolarizability and infrared intensities of these compounds have been reported, which are indicative of their non-linear optical properties . The HOMO and LUMO analysis, as well as NBO analysis, have been used to determine charge transfer within the molecules and the stability arising from hyper-conjugative interactions and charge delocalization . These analyses could be applied to "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" to predict its properties.

Scientific Research Applications

Chemiluminescence and Stability of Dioxetanes

Research has demonstrated the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. The study highlights the thermal stability of these dioxetanes at room temperature and their potential applications in chemiluminescent assays and materials science. The sulfanyl-substituted dioxetanes, upon further oxidation, yielded sulfinyl- and sulfonyl-substituted derivatives, exhibiting different chemiluminescence properties (Watanabe et al., 2010).

High Refractive Index Polyimides

Another study focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to the one . These materials are noted for their high refractive indices and small birefringences, coupled with excellent thermomechanical stabilities. Such properties make them ideal for applications in optoelectronics and as high-performance polymers (Tapaswi et al., 2015).

Novel Synthetic Routes and Molecular Docking

Research into the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed potential antibacterial agents. The study not only provides insights into synthetic pathways for these compounds but also highlights their promising antimicrobial activity, offering a new avenue for the development of antibacterial drugs (Siddiqui et al., 2014).

Environmental Applications in Oxidation Processes

Another significant application is the oxidation of organic co-contaminants during Cr(VI) reactions with sulfite, where derivatives of the chemical could play a role. This research suggests the potential for such compounds to be involved in advanced oxidation processes for wastewater treatment, highlighting the role of sulfanyl derivatives in environmental remediation (Dong et al., 2018).

properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTMWSBDDIGEMB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

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